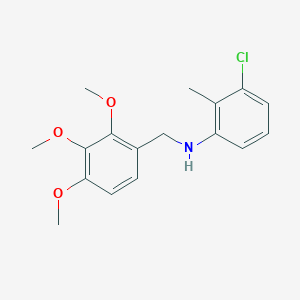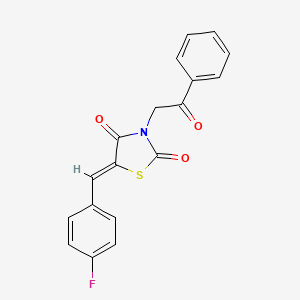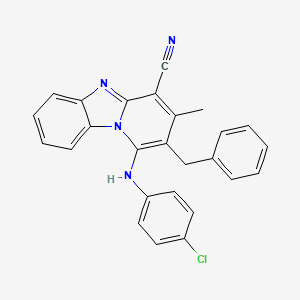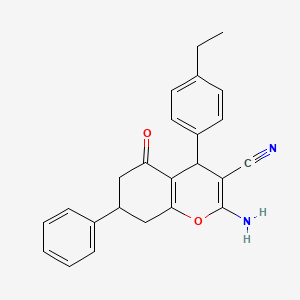![molecular formula C12H17N B5244914 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 5876-10-8](/img/structure/B5244914.png)
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C19H21N7O5 and a molecular weight of 427.414 g/mol This compound is characterized by its unique structure, which includes a purine core substituted with a nitrophenyl piperazine moiety
Méthodes De Préparation
The synthesis of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Deprotection and selective intramolecular cyclization: The protected piperazines undergo deprotection followed by selective intramolecular cyclization to yield the final product.
Analyse Des Réactions Chimiques
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparaison Avec Des Composés Similaires
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds:
Indole Derivatives: These compounds also possess a heterocyclic core and exhibit a wide range of biological activities.
Piperazine Derivatives: Similar to the compound , piperazine derivatives are known for their pharmaceutical applications.
This compound stands out due to its unique combination of a purine core and a nitrophenyl piperazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5876-10-8 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-butyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
SEOOBROTBJRSHG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CCCCN1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-[(piperidin-1-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5244838.png)
![(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone](/img/structure/B5244845.png)
![2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5244847.png)
![2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5244850.png)
![ETHYL 7-CYCLOPROPYL-3-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5244855.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5244882.png)


![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5244899.png)
![(6Z)-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5244903.png)

![4-[4-ethyl-6-(4-pyridinyl)-2-pyrimidinyl]morpholine](/img/structure/B5244922.png)
